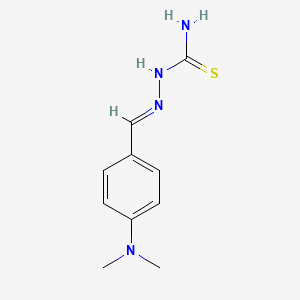

4-(Dimethylamino)benzaldehyde thiosemicarbazone

Übersicht

Beschreibung

4-(Dimethylamino)benzaldehyde thiosemicarbazone is an organic compound with the molecular formula C10H14N4S . It is a carbonyl compound containing amino and aldehyde groups . The compound is used in Ehrlich and Kovac’s reagents to test indole .

Molecular Structure Analysis

The molecule contains a total of 29 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 hydrazone .Chemical Reactions Analysis

4-(Dimethylamino)benzaldehyde thiosemicarbazone has been used as a color reagent for the determination of hydroxyproline level. It forms colored condensation products (Schiff bases) with pyrroles and primary amines .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 377.6±44.0 °C at 760 mmHg, and a flash point of 182.2±28.4 °C . It has 4 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . The polar surface area is 86 Å2 .Wissenschaftliche Forschungsanwendungen

Ehrlich’s Reagent in Alkaloid Testing

4-(Dimethylamino)benzaldehyde thiosemicarbazone is used in the Ehrlich reaction, which is a test for the presence of indoles in a sample containing alkaloids. This application is significant in pharmacology and toxicology for identifying and quantifying various compounds .

Schiff Base Formation

This compound forms colorful Schiff base adducts with amines, pyrroles, and indoles, which are useful in analytical chemistry for detecting these functional groups .

Corrosion Inhibition

Studies have shown that this compound acts as an inhibitor for the corrosion of mild steel in acidic solutions, which is valuable in industrial applications to protect metals from degradation .

Ionophore for Mercury Detection

The related ionophore 4-(dimethyl-amino)benzaldehyde 4-ethylthiosemicarbazone has been used in flow injection analysis for the detection of mercury, indicating potential environmental monitoring applications .

Biological Activity Studies

Thiosemicarbazones, including derivatives of 4-(Dimethylamino)benzaldehyde, have been studied for their biological activities and pharmacological properties, suggesting potential medical and therapeutic applications .

Computational Studies for Drug Design

The compound has been used in computational studies for drug design, including docking studies with amino peptidase inhibitors, which could lead to the development of new pharmaceuticals .

Synthesis of New Schiff Bases

New Schiff bases have been synthesized from derivatives of this compound, which have shown promising antibacterial properties in both in-vitro and in-silico studies .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 4-(Dimethylamino)benzaldehyde thiosemicarbazone are bacterial isolates, including both Gram-positive (Staphylococcus aureus and Bacillus cereus) and Gram-negative (Klebsiella pneumoniae and Pseudomonas aeruginosa) bacteria . These bacteria are known to cause various infections in humans, making them important targets for antibacterial agents.

Mode of Action

It has been suggested that the compound’s antibacterial activity may be due to its ability to interfere with essential bacterial processes

Biochemical Pathways

Given its antibacterial activity, it is likely that the compound interferes with key biochemical pathways in bacteria, leading to their death or inhibition .

Pharmacokinetics

Some related compounds have been found to have high gastrointestinal absorption values , suggesting that 4-(Dimethylamino)benzaldehyde thiosemicarbazone may also have good bioavailability.

Result of Action

The compound has been found to have broad-spectrum antibacterial activity against the bacterial isolates it targets . In particular, certain derivatives of the compound have been found to have higher antibacterial activities than the standard drug, streptomycin, against Staphylococcus aureus and Pseudomonas aeruginosa .

Action Environment

The action of 4-(Dimethylamino)benzaldehyde thiosemicarbazone can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the compound has been suggested to have potential as a corrosion inhibitor in the oil and gas industry , indicating that it may be stable and effective in a variety of harsh environments.

Eigenschaften

IUPAC Name |

[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4S/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,1-2H3,(H3,11,13,15)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDHKEQEBJQRRG-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)benzaldehyde thiosemicarbazone | |

CAS RN |

2929-81-9 | |

| Record name | Benzaldehyde, thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4-(Dimethylamino)benzaldehyde thiosemicarbazone (DMABT)?

A1: While a full spectroscopic characterization is not available in the provided excerpts, (E)-2-(4-(Dimethylamino)benzylidene)hydrazinecarbothioamide (DBHC), which is another name for DMABT, crystallizes in the monoclinic crystal system, specifically the P21/c space group []. The benzylidene ring adopts a planar conformation []. The crystal packing is stabilized by intra- and intermolecular hydrogen bonds of the N-H...S and N-H...N types [].

Q2: What are the known applications of DMABT in analytical chemistry?

A2: DMABT is recognized as a sensitive reagent for the spectrophotometric determination of Palladium(II) []. It forms a 1:2 complex (Pd:Reagent) within a pH range of 2.2 - 3.6 []. This complex exhibits good solubility in aqueous solutions containing 20% acetone and 30% ethanol [].

Q3: How does DMABT interact with metals, and does this have any notable effects?

A3: DMABT can act as a ligand, forming coordination complexes with metal ions. For example, it forms a square-planar complex with Palladium(II) []. Interestingly, the coordination of DMABT to Palladium(II) has been shown to enhance its ability to inhibit amyloid-β aggregation, which is a key process implicated in Alzheimer's disease [].

Q4: Has the structure of DMABT been investigated using computational chemistry methods?

A4: Yes, molecular docking studies have been performed with DMABT (referred to as DBHC in the study) []. These studies revealed that DMABT exhibits favorable binding interactions with target proteins compared to the reference ligand used in the study [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1311033.png)

![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)

![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)